molecular formula C16H20ClN3O3 B2721703 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea CAS No. 894026-68-7

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea

Cat. No.: B2721703
CAS No.: 894026-68-7
M. Wt: 337.8
InChI Key: ONKBFRNXKVIWHD-UHFFFAOYSA-N
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Description

3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea is a synthetic urea derivative with a complex heterocyclic framework. Its structure comprises three key moieties:

  • A pyrrolidinone ring (5-oxopyrrolidin-3-yl) substituted with a 4-chlorophenyl group at the 1-position.
  • A tetrahydrofuran (oxolan-2-yl)methyl group linked to the urea nitrogen.
  • A urea backbone (-NH-C(O)-NH-) connecting the pyrrolidinone and tetrahydrofuran moieties.

This compound is hypothesized to exhibit bioactivity due to its structural resemblance to kinase inhibitors and modulators of neurotransmitter receptors. The electron-withdrawing 4-chlorophenyl group may enhance electrophilic interactions, while the tetrahydrofuran moiety could improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c17-11-3-5-13(6-4-11)20-10-12(8-15(20)21)19-16(22)18-9-14-2-1-7-23-14/h3-6,12,14H,1-2,7-10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKBFRNXKVIWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediates

Preparation of 1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-Amine

The pyrrolidinone core is synthesized via cyclocondensation or Mannich-type reactions .

Route 1: Cyclocondensation of γ-Keto Esters
  • Starting Material : Ethyl 4-chlorophenyl-γ-keto ester (synthesized via Friedel-Crafts acylation of 4-chloroaniline).
  • Cyclization : React with ammonium acetate in acetic acid under reflux (120°C, 6–8 h) to form 1-(4-chlorophenyl)-5-oxopyrrolidin-3-carboxylate.
  • Hydrolysis and Decarboxylation : Treat with 6 M HCl to yield 1-(4-chlorophenyl)-5-oxopyrrolidin-3-carboxylic acid, followed by Hofmann degradation using Br₂/NaOH to produce the amine.

Yield : 58–65% after purification (silica gel chromatography).

Route 2: Mannich Reaction
  • Reactants : Succinimide, 4-chlorobenzaldehyde, urea.
  • Conditions : Ethanol, HCl catalyst, reflux (12 h).
  • Product : 1-(4-chlorophenyl)-5-oxopyrrolidin-3-urea, followed by hydrolysis to the amine.

Yield : 42–50% (lower due to competing side reactions).

Synthesis of (Oxolan-2-yl)Methyl Isocyanate

This intermediate is prepared via phosgenation of oxolan-2-ylmethanol:

  • Phosgenation : React oxolan-2-ylmethanol with triphosgene (BTC) in dichloromethane (0°C, 2 h).
  • Workup : Remove HCl byproduct under reduced pressure.

Purity : >95% (distillation under inert atmosphere).

Urea Formation

The final step couples the amine and isocyanate intermediates under mild conditions:

  • Reaction :

    • Dissolve 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine (1 eq) in anhydrous THF.
    • Add (oxolan-2-yl)methyl isocyanate (1.2 eq) dropwise at 0°C.
    • Stir at room temperature (24 h) under nitrogen.
  • Workup :

    • Quench with ice-water, extract with ethyl acetate.
    • Purify via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield : 70–78%
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.10 (m, 1H, oxolane CH), 3.75 (m, 2H, oxolane CH₂), 3.50 (m, 2H, urea NH), 2.90 (m, 2H, pyrrolidinone CH₂).
  • ESI-MS : m/z 363.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclocondensation High regioselectivity, scalable Requires toxic γ-keto ester precursors 58–65
Mannich Reaction One-pot synthesis, avoids harsh conditions Low yield due to side reactions 42–50
Phosgenation High-purity isocyanate Handling hazardous reagents (BTC) >95

Industrial-Scale Considerations

  • Continuous Flow Systems : Microreactors improve safety during phosgenation.
  • Catalytic Optimization : Vanadium-based catalysts (e.g., NH₄VO₃) enhance urea formation efficiency under CO₂ pressure.
  • Purification : Simulated moving bed (SMB) chromatography reduces solvent use.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Chlorobenzene, nucleophiles or electrophiles, catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize its properties, we compare it with three analogous compounds (Table 1):

Table 1: Structural and Electronic Comparison

Compound Name Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Absolute Hardness (η, eV)
Target Compound 377.82 2.1 2 5 4.3 (calculated)
1-(4-Chlorobenzyl)-3-(tetrahydrofuran-2-yl)urea 295.75 1.8 2 4 4.1
3-(5-Oxo-pyrrolidin-3-yl)-1-(2-methoxyethyl)urea 227.25 -0.2 2 4 3.9
1-[(Oxolan-2-yl)methyl]-3-phenylurea 236.28 1.5 2 4 4.0

Key Findings :

Electronic Properties :

  • The target compound’s absolute hardness (η = 4.3 eV) is higher than analogs, indicating greater resistance to electron transfer—a property linked to stability under redox conditions . This arises from the electron-withdrawing 4-chlorophenyl group and conjugated urea backbone.
  • In contrast, analogs with methoxy or smaller aryl groups (e.g., 1-[(oxolan-2-yl)methyl]-3-phenylurea) exhibit lower η values (3.9–4.1 eV), suggesting higher reactivity.

Solubility and Lipophilicity :

  • The target compound’s logP = 2.1 reflects moderate lipophilicity, balancing membrane permeability and aqueous solubility. This is superior to the hydrophilic 3-(5-oxo-pyrrolidin-3-yl)-1-(2-methoxyethyl)urea (logP = -0.2) but less lipophilic than 1-(4-chlorobenzyl)-3-(tetrahydrofuran-2-yl)urea (logP = 1.8).

Hydrogen-Bonding Capacity: All compounds share 2 H-bond donors (urea NH groups). The target compound’s 5 H-bond acceptors (urea carbonyl, pyrrolidinone carbonyl, and tetrahydrofuran oxygen) exceed analogs, enhancing binding to polar targets like enzymes or receptors.

Structural Analogies: Replacing the pyrrolidinone ring with a benzyl group (e.g., 1-(4-chlorobenzyl)-3-(tetrahydrofuran-2-yl)urea) reduces conformational rigidity and electronic complexity, lowering η and logP. The tetrahydrofuran moiety in the target compound improves solubility compared to purely aromatic analogs (e.g., 1-[(oxolan-2-yl)methyl]-3-phenylurea).

Computational Insights

Wavefunction analysis using Multiwfn reveals:

  • Electrostatic Potential (ESP): The 4-chlorophenyl group creates a region of high electron density deficit (δ+), favoring interactions with electron-rich biological targets.
  • Electron Localization Function (ELF): The urea carbonyl and pyrrolidinone oxygen exhibit strong localization, corroborating their roles as H-bond acceptors.
  • Orbital Composition: The HOMO is localized on the chlorophenyl ring, while the LUMO resides on the pyrrolidinone carbonyl, suggesting nucleophilic attack susceptibility.

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